molecular formula C9H13ClO5 B102663 2,2-DI(Acetoxymethyl)propionyl chloride CAS No. 17872-59-2

2,2-DI(Acetoxymethyl)propionyl chloride

Cat. No. B102663
CAS RN: 17872-59-2
M. Wt: 236.65 g/mol
InChI Key: ZZNTYUTVZBEQIB-UHFFFAOYSA-N
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Description

2,2-DI(Acetoxymethyl)propionyl chloride, also known as [2-(acetyloxymethyl)-3-chloro-2-methyl-3-oxopropyl] acetate , is a chemical compound with the molecular formula C9H13ClO5 . It has a molecular weight of 236.65 g/mol .


Molecular Structure Analysis

The molecular structure of 2,2-DI(Acetoxymethyl)propionyl chloride consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-DI(Acetoxymethyl)propionyl chloride are not well-documented in the available literature .

Safety and Hazards

2,2-DI(Acetoxymethyl)propionyl chloride is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and is toxic if inhaled .

Future Directions

2,2-DI(Acetoxymethyl)propionyl chloride is currently available for research use . Its future applications will depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

[2-(acetyloxymethyl)-3-chloro-2-methyl-3-oxopropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO5/c1-6(11)14-4-9(3,8(10)13)5-15-7(2)12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNTYUTVZBEQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(COC(=O)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600294
Record name 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-DI(Acetoxymethyl)propionyl chloride

CAS RN

17872-59-2
Record name 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

182 ml (2.5 moles) of thionyl chloride are poured over 218 g (1 mole) of 2,2-bis-acetonxymethyl propionic acid (step 1), followed by refluxing for 8 hours at a batch temperature of approximately 100° C. Excess thionyl chloride is distilled off in a water jet vacuum, leaving a pale yellow, oily product. Yield 236 g (100% of the theoretical).
Quantity
182 mL
Type
reactant
Reaction Step One
[Compound]
Name
2,2-bis-acetonxymethyl
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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